3-(Prop-2-yn-1-yl)piperidine
CAS No.: 1567062-48-9
Cat. No.: VC6794868
Molecular Formula: C8H13N
Molecular Weight: 123.199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1567062-48-9 |
---|---|
Molecular Formula | C8H13N |
Molecular Weight | 123.199 |
IUPAC Name | 3-prop-2-ynylpiperidine |
Standard InChI | InChI=1S/C8H13N/c1-2-4-8-5-3-6-9-7-8/h1,8-9H,3-7H2 |
Standard InChI Key | CWTDXYQGBZFAGI-UHFFFAOYSA-N |
SMILES | C#CCC1CCCNC1 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
3-(Prop-2-yn-1-yl)piperidine (CAS: 1343895-36-2) possesses the molecular formula C₈H₁₃N and a molecular weight of 123.19 g/mol . Its structure combines a saturated piperidine ring with a terminal alkyne group, conferring distinct electronic and steric properties. Key structural features include:
Property | Value |
---|---|
SMILES | C#CCC1CCCNC1 |
InChI Key | CWTDXYQGBZFAGI-UHFFFAOYSA-N |
Boiling Point | Not reported |
Density | Not reported |
Predicted Collision CCS | 130.5 Ų (M+H⁺ adduct) |
The piperidine ring adopts a chair conformation, while the propargyl group introduces linear geometry and π-electron density, enhancing reactivity toward electrophilic and cycloaddition reactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the alkyne proton (δ ~2.5 ppm) and piperidine ring protons (δ 1.2–3.0 ppm). Infrared spectroscopy shows a characteristic C≡C stretch at 2100–2250 cm⁻¹, confirming the presence of the alkyne moiety.
Synthesis and Manufacturing
Propargylation of Piperidine
The most common synthesis involves nucleophilic substitution between piperidine and propargyl bromide under basic conditions:
Reaction conditions typically employ potassium carbonate in acetonitrile at 60–80°C, yielding 70–85% purity. Purification via column chromatography or crystallization improves purity to >95%.
Alternative Routes
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Reductive Amination: Reaction of 3-piperidinone with propargylamine in the presence of NaBH₃CN.
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Metal-Catalyzed Coupling: Palladium-mediated coupling of piperidine derivatives with propargyl halides.
Chemical Reactivity and Functionalization
Huisgen Cycloaddition
The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction pivotal in click chemistry:
This reaction is exploited to create bioactive conjugates for drug delivery systems .
Sonogashira Coupling
The alkyne participates in palladium-catalyzed cross-couplings with aryl halides, enabling aryl-substituted piperidine derivatives:
Such derivatives are intermediates in anticancer agent synthesis.
Industrial and Material Science Applications
Polymer Chemistry
The alkyne moiety enables incorporation into polyamide backbones via step-growth polymerization, enhancing thermal stability (T_g = 165°C). These polymers are explored for high-performance coatings and adhesives.
Agrochemical Intermediates
3-(Prop-2-yn-1-yl)piperidine serves as a precursor to neonicotinoid analogs, with modifications improving insecticidal activity against Aphis gossypii (LD₅₀ = 2.4 μg/mL).
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